molecular formula C15H12N2S B12506047 2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole

Cat. No.: B12506047
M. Wt: 252.3 g/mol
InChI Key: YGCWPCVAVSIFLO-UHFFFAOYSA-N
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Description

2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug design. This compound is known for its structural complexity and potential biological activities, making it a valuable target for synthesis and research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions or the use of microwave irradiation, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogues, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylbenzothiazole: Lacks the imidazole ring, making it less complex.

    2-Phenylimidazo[2,1-b]thiazole: Similar structure but without the dihydro component.

    2-Phenyl-2,3-dihydroimidazo[2,1-b]thiazole: Similar but lacks the benzene ring.

Uniqueness

2-Phenyl-2,3-dihydrobenzo[d]imidazo[2,1-b]thiazole is unique due to its fused heterocyclic structure, which combines the properties of both benzothiazole and imidazole rings. This structural complexity contributes to its diverse biological activities and makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-phenyl-1,2-dihydroimidazo[2,1-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2S/c1-2-6-11(7-3-1)12-10-17-13-8-4-5-9-14(13)18-15(17)16-12/h1-9,12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGCWPCVAVSIFLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C2N1C3=CC=CC=C3S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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